2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride
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Overview
Description
2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C4H9Cl2N4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazine group attached to a methyl-imidazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole, which is then subjected to hydrazination.
Hydrazination: The hydrazination process involves reacting 1-methyl-1H-imidazole with hydrazine hydrate under controlled conditions. This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydrazinyl derivative.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves converting the hydrazinyl derivative into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors designed for high-volume production.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Automated Purification: Advanced purification techniques, such as chromatography or crystallization, are employed to ensure the compound meets industrial purity standards.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can participate in reduction reactions, often reducing other substrates in the process.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution Reagents: Various electrophiles, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced forms of the compound or reduced substrates.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways: It may modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-1H-imidazole: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
1-Methyl-2-phenylhydrazine: Contains a phenyl group instead of an imidazole ring, leading to different reactivity and applications.
Uniqueness
2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride is unique due to the presence of both a hydrazinyl group and a methyl-imidazole ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1803609-07-5 |
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Molecular Formula |
C4H10Cl2N4 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-3-2-6-4(8)7-5;;/h2-3H,5H2,1H3,(H,6,7);2*1H |
InChI Key |
QHGUGYOZYGPGHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1NN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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